Ethyl 3-iso-propylphenyl sulfide
Description
Ethyl 3-iso-propylphenyl sulfide is an organic compound that belongs to the class of sulfides Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms
Properties
IUPAC Name |
1-ethylsulfanyl-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBJYUSJQQITET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iso-propylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-iso-propylphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the thiolate anion attacks the ethyl halide, resulting in the formation of the sulfide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. These methods often include the use of catalysts to enhance the reaction rate and yield. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iso-propylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.
Substitution: The sulfur atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, thiolate anions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted sulfides depending on the reactants used.
Scientific Research Applications
Ethyl 3-iso-propylphenyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-iso-propylphenyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Ethyl 3-iso-propylphenyl sulfide can be compared with other similar compounds, such as:
Ethyl phenyl sulfide: Lacks the iso-propyl group, resulting in different chemical properties and reactivity.
Methyl phenyl sulfide: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Propyl phenyl sulfide: Has a propyl group instead of an iso-propyl group, affecting its steric and electronic properties.
Biological Activity
Ethyl 3-iso-propylphenyl sulfide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a sulfide functional group attached to an iso-propyl-substituted phenyl ring. This unique structure is believed to influence its biological activity significantly. The presence of sulfur in its structure may enhance its interaction with biological systems, particularly in terms of enzyme inhibition and receptor binding.
Antibacterial Properties
Research has shown that compounds containing sulfur can exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound may demonstrate MIC values comparable to known antibacterial agents. For instance, similar sulfide compounds have shown MIC values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal properties of this compound have also been explored. Compounds with similar structures have exhibited activity against common fungal pathogens, suggesting that this compound may possess similar capabilities.
Anticancer Activity
Recent studies have indicated that sulfur-containing compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been investigated for its potential to inhibit cancer cell proliferation.
- Case Study : In a study examining the effects of various sulfides on cancer cell lines, this compound showed promising results in reducing cell viability in breast cancer cells .
The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve:
- Enzyme Inhibition : The sulfur atom in the compound may interact with metal ions in enzymes, disrupting their activity.
- Receptor Interaction : It may bind to specific receptors involved in cellular signaling pathways, leading to altered cellular responses.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
